![molecular formula C19H27N3O5 B13884718 1-[6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13884718.png)
1-[6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes an amino group, a carboxylic acid group, and a phenylmethoxycarbonylamino group. Its unique configuration makes it a subject of interest in organic chemistry, medicinal chemistry, and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of the Arndt-Eistert synthesis, which allows the formation of homologated carboxylic acids or their derivatives by reacting activated carboxylic acids with diazomethane and subsequent Wolff-Rearrangement of the intermediate diazoketones in the presence of nucleophiles such as water, alcohols, or amines . Another method is the Strecker synthesis, which involves the preparation of α-aminonitriles, versatile intermediates for the synthesis of amino acids via hydrolysis of the nitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen azide for the Schmidt reaction, which produces amines, nitriles, amides, or imines , and bases like sodium hydroxide for neutralization reactions . Reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions include various amides, esters, and other derivatives that retain the core structure of the original compound.
Aplicaciones Científicas De Investigación
(2S)-1-[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Biology: The compound is studied for its role in protein synthesis and enzyme function.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as an active pharmaceutical ingredient.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-1-[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating biochemical pathways and affecting cellular functions. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to various physiological outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other amino acids and their derivatives, such as:
L-proline: A natural amino acid with a similar pyrrolidine ring structure.
N-acetyl-L-proline: A derivative of L-proline with an acetyl group.
L-lysine: An essential amino acid with a similar amino group but different side chain.
Uniqueness
What sets (2S)-1-[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid apart is its specific combination of functional groups and stereochemistry, which confer unique chemical properties and biological activities
Propiedades
IUPAC Name |
1-[6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c20-11-5-4-9-15(17(23)22-12-6-10-16(22)18(24)25)21-19(26)27-13-14-7-2-1-3-8-14/h1-3,7-8,15-16H,4-6,9-13,20H2,(H,21,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIBOUZRPFCBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


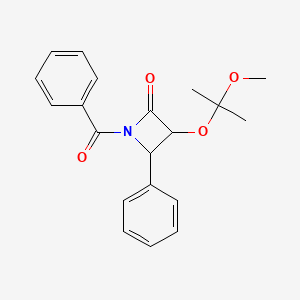
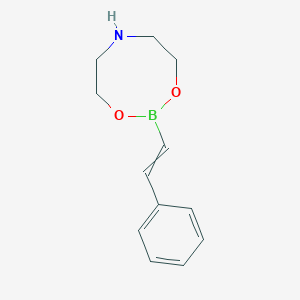
![4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde](/img/structure/B13884663.png)
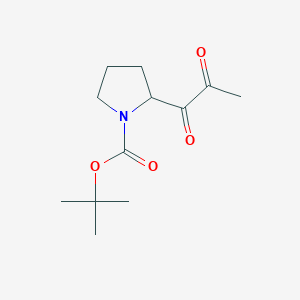
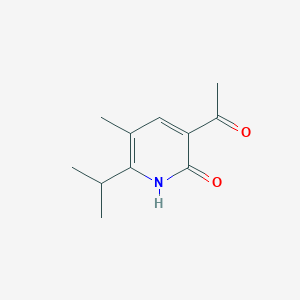
![4-(Cyclopropylamino)-2-[4-(1,2-oxazol-3-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13884695.png)
![(3S,3aS,6aR)-3-hydroxyhexahydropyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B13884699.png)
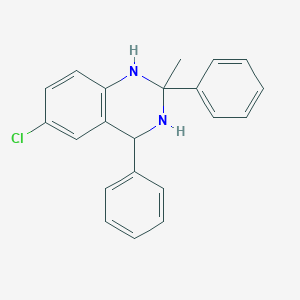

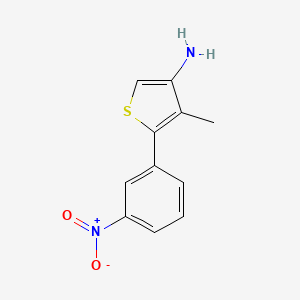
![4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884713.png)
![5-Methoxybenzo[B]thiophene-2-sulfonyl chloride](/img/structure/B13884727.png)
